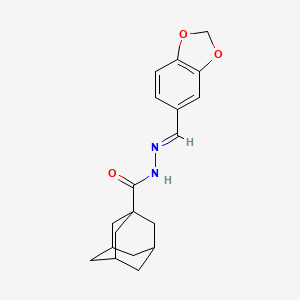![molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline (BMQ) is a synthetic compound that belongs to the class of indolo[2,3-b]quinoxalines. It has gained significant attention in recent years due to its potential applications in scientific research and drug discovery. BMQ has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. In
Scientific Research Applications
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in various cellular processes.
Mechanism of Action
The mechanism of action of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular processes. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in signal transduction pathways. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in lab experiments. For example, it may not be suitable for use in vivo due to its potential toxicity. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline. One potential direction is to explore its potential applications in drug discovery. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. Another potential direction is to further explore its mechanism of action and potential side effects. This information could be useful in the development of new drugs that target specific cellular processes. Finally, more research is needed to fully understand the potential applications of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in the treatment of various diseases.
Synthesis Methods
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline can be synthesized using various methods, but the most common one involves the condensation reaction between 2-aminobenzylamine and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium dithionite, which converts the nitro group to an amino group. The resulting product is then treated with methanol and hydrochloric acid to obtain 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline as a yellow solid.
properties
IUPAC Name |
6-benzyl-9-methoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYREUUHSLSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)

![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)

![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)



![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)